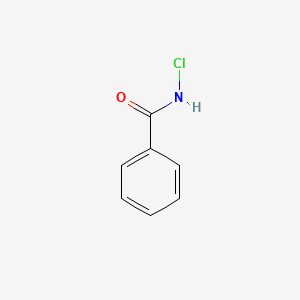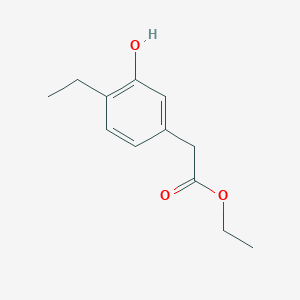
2-(3-Methoxyazetidin-1-yl)acetonitrile
Übersicht
Beschreibung
2-(3-Methoxyazetidin-1-yl)acetonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyazetidin-1-yl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the methoxy and acetonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The methoxy group can be introduced through methylation reactions, and the acetonitrile group can be added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyazetidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution can result in various substituted azetidines.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyazetidin-1-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the ring strain of the azetidine ring, which can facilitate interactions with enzymes and receptors. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
(3-Hydroxy-1-azetidinyl)acetonitrile: Similar structure with a hydroxy group instead of a methoxy group.
(3-Methyl-1-azetidinyl)acetonitrile: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
2-(3-Methoxyazetidin-1-yl)acetonitrile is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
911300-64-6 |
|---|---|
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
2-(3-methoxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H10N2O/c1-9-6-4-8(5-6)3-2-7/h6H,3-5H2,1H3 |
InChI-Schlüssel |
XBIRYNSQDLLVBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CN(C1)CC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8628839.png)
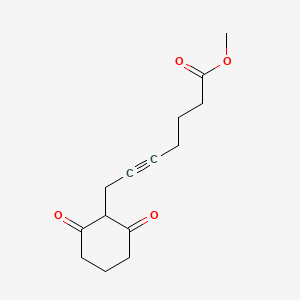
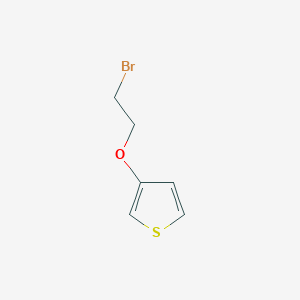



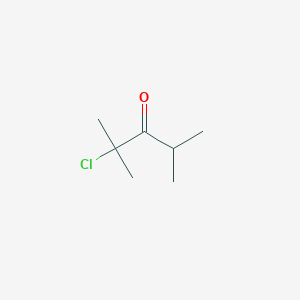
![5-(Hydroxymethyl)-5-[(octadecyloxy)methyl]oxolan-2-one](/img/structure/B8628889.png)
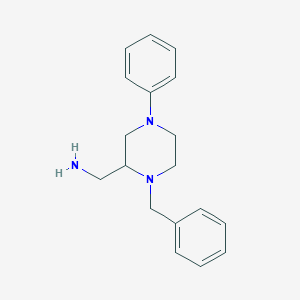
![5-Trifluoromethoxy-benzo[b]thiophene](/img/structure/B8628893.png)
![methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8628894.png)
